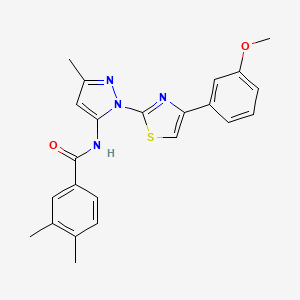

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-14-8-9-18(10-15(14)2)22(28)25-21-11-16(3)26-27(21)23-24-20(13-30-23)17-6-5-7-19(12-17)29-4/h5-13H,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXMNNHIBMKKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and a dimethylbenzamide group. Its molecular formula is with a molecular weight of approximately 356.46 g/mol. The presence of methoxy and thiazole groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazole rings have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain benzamide derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting that N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide may also possess similar activities .

The proposed mechanism involves the modulation of autophagy pathways and inhibition of the mTOR pathway. These compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation and enhancing autophagic markers such as LC3-II accumulation under starvation conditions . This mechanism points towards a potential role in cancer therapy by promoting cell death in tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the methoxy group on the phenyl ring is crucial for increasing lipophilicity and improving binding affinity to biological targets. Additionally, variations in the pyrazole and thiazole substituents can lead to significant changes in potency and selectivity against different cancer cell lines.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Pyrazole-Thiazole-Benzamide Derivatives

- Compound 41 (N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide) : Shares a pyrazole-thiazole backbone but differs in substituents: acetamide (vs. 3,4-dimethylbenzamide) and phenyl (vs. 3-methoxyphenyl) on the thiazole. Key spectral IR (C=O stretch at 1675 cm⁻¹), ¹H NMR (δ 2.15 ppm for CH₃ in acetamide) .

- Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) : Features a 3,4-dichlorobenzamide group and a pyridinyl-thiazole core. Substituent comparison: Chlorine atoms (electron-withdrawing) in 4d vs. methyl groups (electron-donating) in the target compound. This difference may alter electronic properties and binding interactions with biological targets.

B. Urea-Thiazole Derivatives (Molecules, 2013) :

- Compound 11l (1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea):

- Shares a 3-methoxyphenyl group but replaces benzamide with a urea linker.

- ESI-MS: m/z 496.3 [M+H]⁺. Urea derivatives often exhibit hydrogen-bonding capacity, which may enhance target affinity compared to benzamide-based structures.

C. Cyclopropanecarboxamide Derivatives :

- Compound 78 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Incorporates a cyclopropane ring and methylthio-benzoyl group. Yield: 34% (vs.

Spectroscopic and Analytical Data

- The absence of reported mass spectrometry data for the target compound underscores the need for further analytical characterization.

Q & A

How can researchers optimize the synthetic route for N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide to improve yield and purity?

Answer:

Key steps include:

- Solvent selection : Polar aprotic solvents like DMF (dimethylformamide) enhance nucleophilic substitution reactions, as seen in thiazole-pyrazole hybrid syntheses .

- Base optimization : K₂CO₃ is effective for deprotonation in substitution reactions (e.g., thiazole ring formation) while minimizing side products .

- Catalytic systems : Copper(I)-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) improves regioselectivity in triazole-thiazole hybrids .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves structurally similar intermediates .

What strategies are recommended for analyzing substituent effects on the reactivity of the 3-methoxyphenyl group in this compound?

Answer:

- Electron-donating/withdrawing effects : The methoxy group (electron-donating) stabilizes electrophilic aromatic substitution, but may reduce thiazole ring reactivity. Comparative studies with fluorine (electron-withdrawing) analogs can clarify electronic contributions .

- Steric hindrance : Substituents at the 4-position of the thiazole ring influence coupling efficiency. Molecular docking can predict steric clashes in target binding .

What advanced characterization techniques are critical for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole-thiazole core, as demonstrated in related benzamide derivatives .

- Multinuclear NMR : ¹H and ¹³C NMR verify regiochemistry (e.g., pyrazole C-5 substitution) and methoxy group orientation .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (±1 ppm accuracy) and detects trace impurities .

How can researchers evaluate the biological activity of this compound, and what mechanistic insights are plausible?

Answer:

- In vitro assays : Screen against kinase targets (e.g., EGFR or Aurora kinases) due to structural similarity to pyrazole-based inhibitors .

- Molecular docking : Predict binding modes using AutoDock Vina; compare with co-crystallized ligands to identify key interactions (e.g., hydrogen bonds with the methoxy group) .

- ADMET profiling : Assess metabolic stability using liver microsomes and cytotoxicity via MTT assays .

How should data contradictions between computational predictions and experimental binding affinities be addressed?

Answer:

- Force field calibration : Adjust parameters (e.g., partial charges for the thiazole sulfur) in docking simulations to better reflect experimental conditions .

- Solvent effects : Include explicit water molecules in molecular dynamics (MD) simulations to account for hydrophobic interactions .

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics and resolve discrepancies .

What are common reproducibility challenges in synthesizing this compound, and how can they be mitigated?

Answer:

- Intermediate instability : Protect air-sensitive intermediates (e.g., thiols) under nitrogen .

- Regioselectivity : Use directing groups (e.g., acetyl) to control pyrazole substitution patterns .

- Scale-up limitations : Transition from batch to flow chemistry for exothermic steps (e.g., diazomethane reactions) .

What advanced methodologies (e.g., flow chemistry) are applicable to scale up synthesis while maintaining yield?

Answer:

- Continuous-flow reactors : Enable precise temperature control for hazardous steps (e.g., Swern oxidations) and reduce reaction times .

- DoE (Design of Experiments) : Optimize parameters (temperature, residence time) using response surface modeling .

How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

What analytical methods are recommended for assessing purity and identifying trace impurities?

Answer:

- Elemental analysis : Verify C, H, N, S content (±0.3% tolerance) .

- LC-MS/MS : Detect low-abundance impurities (e.g., des-methyl analogs) with MRM (multiple reaction monitoring) .

How can derivative design improve the target selectivity or pharmacokinetic properties of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.